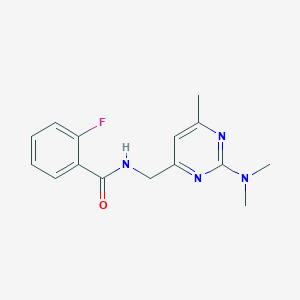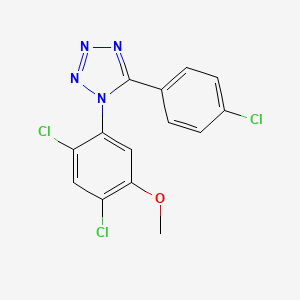![molecular formula C22H29NO5 B2454756 3,4,5-trimethoxy-N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}benzamide CAS No. 380188-82-9](/img/structure/B2454756.png)
3,4,5-trimethoxy-N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trimethoxy-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide is a complex organic compound with a unique structure that includes multiple methoxy groups and a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with 1-(4-propan-2-ylphenoxy)propan-2-amine under specific conditions to form the desired benzamide compound. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
3,4,5-Trimethoxy-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized under specific conditions to form corresponding quinones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of quinones, while reduction of the amide group results in the corresponding amine .
科学的研究の応用
3,4,5-Trimethoxy-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3,4,5-trimethoxy-N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and differentiation .
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties.
3,4,5-Trimethoxybenzamide: Shares a similar core structure but lacks the propan-2-ylphenoxy group.
3,4,5-Trimethoxyamphetamine: A stimulant with structural similarities
Uniqueness
3,4,5-Trimethoxy-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .
特性
IUPAC Name |
3,4,5-trimethoxy-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5/c1-14(2)16-7-9-18(10-8-16)28-13-15(3)23-22(24)17-11-19(25-4)21(27-6)20(12-17)26-5/h7-12,14-15H,13H2,1-6H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWGERIMHZLCKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(C)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B2454676.png)
![5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2454678.png)
![2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/new.no-structure.jpg)

![5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide](/img/structure/B2454682.png)





![6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2454690.png)
![1-[(2-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2454692.png)
![3-allyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2454693.png)
![N-(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2454696.png)
